molecular formula C6H4ClF2N B1361499 3-Chloro-2,4-difluoroaniline CAS No. 2613-34-5

3-Chloro-2,4-difluoroaniline

Cat. No. B1361499
CAS RN: 2613-34-5
M. Wt: 163.55 g/mol
InChI Key: BNTNWQPIBPBJOO-UHFFFAOYSA-N
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Patent
US06566362B2

Procedure details

135 g of tin(II) chloride (dihydrate) was added in small fractions to a stirred suspension of 23 g of 3-chloro-2,4-difluoronitrobenzene in 110 cm3 of a 37% aqueous hydrochloric acid solution and 25 cm'of diethyl ether. After the addition, the mixture was heated for 30 minutes at a temperature in the region of 40° C. After cooling the reaction mass, the mixture was poured over 300 cm3 of water supplemented with 150 g of ice. The mixture was made highly alkaline by addition of caustic soda, and then extracted twice with 250 cm3 of chloroform. The extracts were combined, dried over magnesium sulphate, and then concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C. 17.4 g of 3-chloro-2,4-difluoroaniline was obtained in the form of a beige solid, which melted at 58° C.
Quantity
135 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Cl:4][C:5]1[C:6]([F:15])=[C:7]([N+:12]([O-])=O)[CH:8]=[CH:9][C:10]=1[F:11].Cl.[OH-].[Na+]>O.C(OCC)C>[Cl:4][C:5]1[C:6]([F:15])=[C:7]([CH:8]=[CH:9][C:10]=1[F:11])[NH2:12] |f:3.4|

Inputs

Step One
Name
Quantity
135 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
23 g
Type
reactant
Smiles
ClC=1C(=C(C=CC1F)[N+](=O)[O-])F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
ice
Quantity
150 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mass
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 250 cm3 of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (5 kPa) at a temperature in the region of 40° C

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(N)C=CC1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.